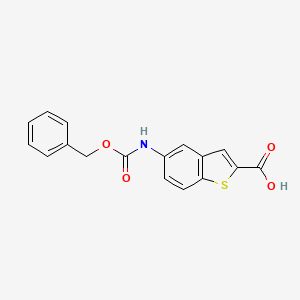

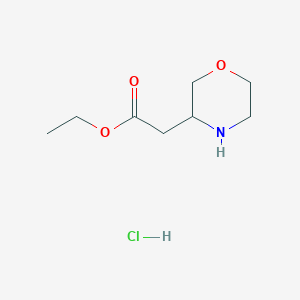

![molecular formula C12H21NO3 B2563133 2-[(Sec-butylamino)carbonyl]cyclohexanecarboxylic acid CAS No. 1052642-90-6](/img/structure/B2563133.png)

2-[(Sec-butylamino)carbonyl]cyclohexanecarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-[(Sec-butylamino)carbonyl]cyclohexanecarboxylic acid” is a chemical compound with the CAS Number: 1052642-90-6 . It has a molecular weight of 227.3 and its molecular formula is C12H21NO3 . The IUPAC name for this compound is 2-[(sec-butylamino)carbonyl]cyclohexanecarboxylic acid .

Molecular Structure Analysis

The InChI code for “2-[(Sec-butylamino)carbonyl]cyclohexanecarboxylic acid” is 1S/C12H21NO3/c1-3-8(2)13-11(14)9-6-4-5-7-10(9)12(15)16/h8-10H,3-7H2,1-2H3,(H,13,14)(H,15,16) .

Physical And Chemical Properties Analysis

Scientific Research Applications

1. Polymer Chemistry

A study by Zhong & Eisenberg (1994) explored the synthesis of carboxylate-terminated monochelic polystyrenes through anionic polymerization. The sec-butyllithium initiator played a crucial role, and the resulting polymers demonstrated significant aggregation and micellization behavior in solvents like cyclohexane and toluene. This research highlights the application of similar chemical structures in developing functionalized polymers with unique properties.

2. Organic Synthesis and Catalysis

Several studies delve into the realm of organic synthesis and catalysis, utilizing similar chemical structures. For instance, Ishida et al. (2019) developed a photoinduced carboxylation reaction of benzylic and aliphatic C-H bonds with CO2. Similarly, Wu & Neumann (2012) summarized advancements in ruthenium- and rhodium-catalyzed carbonylation reactions, highlighting the importance of carboxylic acid derivatives in organic synthesis.

3. Environmental and Sustainable Chemistry

The separation and recovery of organic materials, including cyclohexane and sec-butyl alcohol, are critical for environmental sustainability. Zhu et al. (2021) Zhu et al. (2021) conducted a study on energy-saving processes in recycling solvents from wastewater. Their research provides insights into optimizing separation processes for cyclohexane and related compounds, which is vital for reducing environmental risks and promoting sustainable development.

4. Biochemical Applications

In the field of biochemistry, Rho & Evans (1975) Rho & Evans (1975) investigated the aerobic metabolism of cyclohexanecarboxylic acid by Acinetobacter anitratum. Their findings contribute to understanding the biochemical pathways and potential applications of cyclohexanecarboxylic acid derivatives in microbial metabolism.

Safety And Hazards

properties

IUPAC Name |

2-(butan-2-ylcarbamoyl)cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-3-8(2)13-11(14)9-6-4-5-7-10(9)12(15)16/h8-10H,3-7H2,1-2H3,(H,13,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMPANUWJMFSCAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C1CCCCC1C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Sec-butylamino)carbonyl]cyclohexanecarboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(4-Methylphenyl)butan-2-yl]prop-2-enamide](/img/structure/B2563050.png)

![[(3R)-3-Fluoropyrrolidin-1-yl]-[2-fluoro-6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2563056.png)

![(Z)-[1-amino-2-(4-chlorobenzenesulfonyl)ethylidene]amino cyclopropanecarboxylate](/img/structure/B2563057.png)

![5-[(4-ethoxyphenyl)sulfamoyl]-N-(4-methoxyphenyl)-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2563061.png)

![2-cyclohexyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2563064.png)

![3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(3,4-dimethoxyphenyl)thiophene-2-carboxamide](/img/structure/B2563068.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2563072.png)

![ethyl 2-(3-tosylpropanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2563073.png)